molecular formula C22H18N4O4 B15128479 (Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B15128479
M. Wt: 402.4 g/mol
InChI Key: CBCHFCGMELDPDV-UHFFFAOYSA-N
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Description

(Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, a biphenyl group, and a hydroxycarbamimidoyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can be achieved through a multi-step process involving the coupling of 2-cyanobenzamide derivatives with hydroxyamination. This method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

(Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptidomimetics.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group may play a crucial role in binding to enzymes or receptors, modulating their activity. The biphenyl and benzimidazole moieties contribute to the compound’s overall stability and binding affinity .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C22H18N4O4/c23-20(25-30)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-26-19-17(21(27)28)6-3-7-18(19)24-22(26)29/h1-11,30H,12H2,(H2,23,25)(H,24,29)(H,27,28)

InChI Key

CBCHFCGMELDPDV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=NO)N

Origin of Product

United States

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